REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[S:8](=[O:12])(=[O:11])([OH:10])O>ClC1C=CC=CC=1Cl>[NH2:1][C:2]1[C:7]([S:8]([OH:12])(=[O:11])=[O:10])=[CH:6][C:5]([S:8]([OH:10])(=[O:12])=[O:11])=[CH:4][CH:3]=1
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Name
|
|
Quantity
|
186.2 g
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Type
|
reactant
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Smiles
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NC1=CC=CC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added dropwise
|
Type
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TEMPERATURE
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Details
|
The mixture is heated for 8 hours at the boil under a water separator
|
Duration
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8 h
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Type
|
TEMPERATURE
|
Details
|
during which period distillate passes over at a rate of 700 ml per hour, cooled
|
Type
|
FILTRATION
|
Details
|
filtered with suction
|
Type
|
CUSTOM
|
Details
|
After it has been dried
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=CC(=CC1)S(=O)(=O)O)S(=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |